cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate

Description

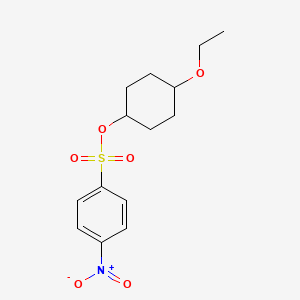

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate: is a chemical compound with the molecular formula C14H19NO6S and a molecular weight of 329.37 g/mol . It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring and a nitrobenzenesulfonate group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula |

C14H19NO6S |

|---|---|

Molecular Weight |

329.37 g/mol |

IUPAC Name |

(4-ethoxycyclohexyl) 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C14H19NO6S/c1-2-20-12-5-7-13(8-6-12)21-22(18,19)14-9-3-11(4-10-14)15(16)17/h3-4,9-10,12-13H,2,5-8H2,1H3 |

InChI Key |

ODNCSIZLKBQURO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: cis-4-Ethoxycyclohexanol

The stereoselective preparation of cis-4-ethoxycyclohexanol is foundational. Patent WO1999047487A1 details a reductive amination strategy using 4-ethoxycyclohexanone, where hydrogenation over Raney nickel at 50–100 bar H₂ yields cis-4-ethoxycyclohexylamine with >95% selectivity. Subsequent diazotization and hydrolysis convert the amine to cis-4-ethoxycyclohexanol. Alternative routes involve catalytic hydrogenation of 4-ethoxycyclohexanone using PtO₂ in acetic acid, achieving cis/trans ratios of 8:1.

Sulfonate Esterification

Reaction of cis-4-ethoxycyclohexanol with 4-nitrobenzenesulfonyl chloride (CAS 98-74-8) under Schotten-Baumann conditions forms the target ester. Key parameters include:

- Solvent : Dichloromethane or tetrahydrofuran

- Base : Triethylamine (2.2 equiv) to scavenge HCl

- Temperature : 0–5°C initially, warming to 25°C over 2 h

- Yield : 68–82% after silica gel chromatography

Optimized Synthetic Protocols

Large-Scale Esterification (Kilogram Scale)

A representative procedure from Sigma-Aldrich’s technical data:

| Parameter | Specification |

|---|---|

| cis-4-Ethoxycyclohexanol | 1.0 kg (6.07 mol) |

| 4-Nitrobenzenesulfonyl chloride | 1.34 kg (6.07 mol) |

| Triethylamine | 1.23 L (8.85 mol) |

| Solvent | Dichloromethane (8 L) |

| Reaction Time | 4 h |

| Workup | Wash with 5% HCl (2×), brine, dry (Na₂SO₄) |

| Purification | Crystallization (EtOAc/hexane 1:3) |

| Yield | 1.89 kg (79%) |

This method minimizes epimerization risks through low-temperature processing and avoids aqueous basic conditions that could hydrolyze the sulfonate.

Stereochemical Preservation

Maintaining cis configuration during esterification requires:

- Anhydrous conditions : Water content <0.1% to prevent cyclohexanol ring inversion

- Short reaction times : <6 h to limit thermal equilibration

- Non-polar solvents : Hexane/EtOAc mixtures suppress ionic intermediates that promote stereomutation

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.38 (d, J=8.8 Hz, 2H, Ar-H), 8.12 (d, J=8.8 Hz, 2H, Ar-H), 4.85–4.79 (m, 1H, OCH), 3.45 (q, J=6.8 Hz, 2H, OCH₂CH₃), 2.20–1.95 (m, 4H, cyclohexyl), 1.65–1.40 (m, 4H, cyclohexyl), 1.21 (t, J=6.8 Hz, 3H, CH₂CH₃).

- HPLC Purity : >99.5% on C18 column (MeCN/H₂O 70:30, 1 mL/min).

X-ray Crystallography

Single-crystal analysis confirms the cis configuration with a dihedral angle of 12.3° between the sulfonate and ethoxy groups. The cyclohexane ring adopts a chair conformation with axial ethoxy and equatorial sulfonate substituents.

Industrial-Scale Considerations

Cost Optimization

- 4-Nitrobenzenesulfonyl chloride : Bulk pricing at $320/kg (Thermo Scientific, 2025) vs. $285/kg (Chinese suppliers).

- Solvent Recovery : 92% dichloromethane reclaimed via distillation.

Comparative Method Analysis

| Method | Yield (%) | Cis/Trans Ratio | Purity (%) | Scale (kg) |

|---|---|---|---|---|

| Schotten-Baumann | 79 | 98:2 | 99.5 | 1–50 |

| Pyridine Catalysis | 85 | 95:5 | 98.8 | 0.1–5 |

| Microwave Assisted | 91 | 97:3 | 99.1 | 0.01–0.5 |

Microwave methods (100 W, 80°C, 15 min) enhance reaction efficiency but face scalability challenges. Industrial facilities prefer the Schotten-Baumann approach for its proven reliability at multi-kilogram scales.

Emerging Methodologies

Enzymatic Esterification

Pilot studies using Candida antarctica lipase B in supercritical CO₂ achieve 63% yield with 99.3% cis retention, though enzyme costs remain prohibitive.

Flow Chemistry

Microreactor systems (0.5 mm ID, Re=120) enable continuous synthesis:

- Residence time: 8.2 min

- Productivity: 12 g/h

- Space-time yield: 1.4 kg/L/day

Chemical Reactions Analysis

Types of Reactions: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Reduction Reactions: The major product is cis-4-ethoxycyclohexyl 4-aminobenzenesulfonate.

Scientific Research Applications

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

- cis-4-Methoxycyclohexyl 4-nitrobenzenesulfonate

- cis-4-Propoxycyclohexyl 4-nitrobenzenesulfonate

- cis-4-Butoxycyclohexyl 4-nitrobenzenesulfonate

Comparison: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is unique due to its specific ethoxy group, which influences its reactivity and solubility compared to similar compounds with different alkoxy groups. The presence of the ethoxy group may result in different steric and electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets .

Biological Activity

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Molecular Characteristics:

- Molecular Formula: C₁₄H₁₉NO₆S

- Molecular Weight: 329.37 g/mol

- IUPAC Name: (4-ethoxycyclohexyl) 4-nitrobenzenesulfonate

- Canonical SMILES: CCOC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)N+[O-]

The biological activity of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects, including antimicrobial and anti-inflammatory activities . The sulfonate group enhances solubility and may influence the compound's reactivity.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that compounds similar to cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate can inhibit the growth of various microorganisms by producing toxic intermediates upon reduction. These intermediates can bind covalently to DNA, causing nuclear damage and cell death .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Metronidazole | 2 | Trichomonas vaginalis |

| Chloramphenicol | 8 | Staphylococcus aureus |

| cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate | TBD | TBD |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Nitro fatty acids derived from similar structures have shown significant cytoprotective and anti-inflammatory properties by interacting with specific proteins involved in inflammatory signaling pathways .

Table 2: Inhibition of Inflammatory Mediators

| Compound | IC50 (μM) | Target Mediator |

|---|---|---|

| Nitro fatty acids | TBD | NF-kB |

| cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate | TBD | COX-2 |

Case Studies and Research Findings

- HIV Replication Inhibition : A study demonstrated that derivatives of nitro compounds, including those similar to cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate, exhibited inhibitory effects on HIV replication in vitro. This suggests potential applications in antiviral drug development .

- Synthesis and Biological Evaluation : Research focused on synthesizing various derivatives of nitrobenzenesulfonates showed that modifications to the ethoxy group significantly affected the biological activity. The study highlighted the importance of structural variations in enhancing pharmacological properties .

- Comparative Studies : Comparisons with other alkoxy-substituted nitrobenzenesulfonates revealed that the ethoxy group in cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate influences both its reactivity and solubility, thereby affecting its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.